molecular formula C11H14FNO3 B13644983 Methyl 2-amino-3-(2-fluorophenoxy)butanoate

Methyl 2-amino-3-(2-fluorophenoxy)butanoate

Cat. No.: B13644983
M. Wt: 227.23 g/mol
InChI Key: JFMXGMRORDTAKF-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2-fluorophenoxy)butanoate is an organic compound with the molecular formula C11H14FNO3 It is a derivative of butanoic acid and contains an amino group, a fluorophenoxy group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(2-fluorophenoxy)butanoate typically involves the reaction of 2-fluorophenol with an appropriate butanoic acid derivative. One common method is the esterification of 2-fluorophenol with methyl 2-amino-3-hydroxybutanoate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reagents and controlled reaction conditions is essential to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-fluorophenoxy)butanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent for ester reduction.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Oxidation of the amino group can lead to the formation of nitro derivatives.

    Reduction: Reduction of the ester group results in the formation of the corresponding alcohol.

    Substitution: Substitution of the fluorine atom can yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3-(2-fluorophenoxy)butanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(2-fluorophenoxy)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenoxy group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-(3-fluorophenoxy)butanoate: Similar structure but with the fluorine atom in a different position on the phenoxy ring.

    Methyl 2-amino-3-(4-fluorophenoxy)butanoate: Another isomer with the fluorine atom in the para position.

Uniqueness

Methyl 2-amino-3-(2-fluorophenoxy)butanoate is unique due to the specific positioning of the fluorine atom on the phenoxy ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and its overall effectiveness in various applications.

Properties

Molecular Formula

C11H14FNO3

Molecular Weight

227.23 g/mol

IUPAC Name

methyl 2-amino-3-(2-fluorophenoxy)butanoate

InChI

InChI=1S/C11H14FNO3/c1-7(10(13)11(14)15-2)16-9-6-4-3-5-8(9)12/h3-7,10H,13H2,1-2H3

InChI Key

JFMXGMRORDTAKF-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)N)OC1=CC=CC=C1F

Origin of Product

United States

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